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Compound of Interest |

Compound Name: 3-Methoxy-4-nitropyridine

CAS No.: 13505-07-2

Cat. No.: B169547
\ J
Introduction

In the landscape of modern synthetic and medicinal chemistry, substituted pyridines represent
a class of heterocyclic compounds of paramount importance. Their prevalence in
pharmaceuticals, agrochemicals, and functional materials stems from their unique electronic
properties and versatile reactivity. Among these, 3-Methoxy-4-nitropyridine stands out as a
pivotal building block. The strategic placement of an electron-donating methoxy group and a
potent electron-withdrawing nitro group on the pyridine scaffold creates a molecule with a rich
and exploitable chemical profile. This guide provides an in-depth exploration of 3-Methoxy-4-
nitropyridine, offering a technical narrative on its synthesis, core reactivity principles, and its
strategic deployment in the development of advanced chemical entities.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectral characteristics is fundamental
to its application in a research setting. These properties govern its behavior in reaction media,
its purification, and its identification.

1.1. Core Compound ldentifiers

e |I[UPAC Name: 3-Methoxy-4-nitropyridine

© 2026 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b169547?utm_src=pdf-interest
https://www.benchchem.com/product/b169547?utm_src=pdf-body
https://www.benchchem.com/product/b169547?utm_src=pdf-body
https://www.benchchem.com/product/b169547?utm_src=pdf-body
https://www.benchchem.com/product/b169547?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b169547?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

CAS Number: 31872-62-5[1]

Molecular Formula: CeHsN203[1]

Molecular Weight: 154.12 g/mol [1]

Canonical SMILES: COC1=C(C=NC=C1)[O-][1]
1.2. Physicochemical Properties

The physical state and solubility of 3-Methoxy-4-nitropyridine dictate its handling and reaction
conditions. It is typically a light yellow or white solid at room temperature.[2][3]

Property Value Source
Appearance Light yellow solid [2]
Melting Point 73-78.0°C [2]
Boiling Point 127 °C @ 1 mmHg [2]
Density ~1.30 g/cm?3 [2]
Solubility Good solubility in water [3]

1.3. Spectroscopic Data
Spectroscopic analysis is essential for structural confirmation and purity assessment.

e 13C NMR: Spectral data is available and has been referenced in literature, providing a key
tool for structural elucidation.[1]

« Infrared (IR) Spectroscopy: ATR-IR and FTIR spectra are available, showing characteristic
peaks for the nitro group (typically strong asymmetric and symmetric stretches around 1520
cm~tand 1340 cm™1, respectively) and C-O-C stretches of the methoxy group.[1]

e Mass Spectrometry (MS): GC-MS data confirms the molecular weight of the compound.[1]
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e Raman Spectroscopy: FT-Raman spectra provide complementary vibrational information for
structural analysis.[1]

Synthesis and Mechanistic Considerations

The primary route to 3-Methoxy-4-nitropyridine involves the electrophilic nitration of 3-
methoxypyridine. The regiochemical outcome of this reaction is dictated by the electronic
nature of the pyridine ring and the directing influence of the methoxy substituent.

Workflow: Synthesis of 3-Methoxy-4-nitropyridine

Starting Material Nitrating Agent
G-Methoxypyridine) ( HNOs / H2SOa4 )
Reaction

Electrophilic Aromatic Substitution
(Nitration)
Controlled Temperature (0-10°C)

Product

v
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Caption: Synthesis of 3-Methoxy-4-nitropyridine via nitration.
2.1. Causality of the Synthetic Pathway

The nitration of a pyridine ring is inherently challenging due to the ring's electron-deficient
nature, which is further exacerbated under strongly acidic conditions that protonate the ring
nitrogen. However, the presence of the electron-donating methoxy group at the 3-position
partially activates the ring towards electrophilic attack.
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 Directing Effects: The methoxy group is an ortho, para-director. In the context of the 3-
methoxypyridine ring, it directs incoming electrophiles to the 2, 4, and 6 positions.

» Regioselectivity: Nitration occurs preferentially at the 4-position. While the 2-position is also
activated, the 4-position is often favored to minimize steric hindrance. Nitration of 3-
methoxypyridine is known to occur on the conjugate acid at the 2-position, but the 4-nitro
isomer is the key product of interest here.[4] The synthesis of related nitropyridines often
involves carefully controlled conditions using mixed acid (sulfuric and nitric acid).[5]

2.2. Experimental Protocol: Nitration of 3-Methoxypyridine

This protocol is a representative procedure based on standard nitration methodologies for
activated pyridine systems.[5]

o Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a
dropping funnel, and a thermometer, add concentrated sulfuric acid. Cool the flask in an ice-
salt bath to 0°C.

o Substrate Addition: Slowly add 3-methoxypyridine to the cold sulfuric acid while maintaining
the temperature below 10°C. The pyridine will protonate, forming the pyridinium salt.

» Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric
acid (typically a 1:1 ratio). Add this mixture dropwise from the dropping funnel to the reaction
flask, ensuring the internal temperature does not exceed 10°C.

» Reaction Monitoring: After the addition is complete, allow the mixture to stir at a controlled
temperature (e.g., 0-10°C) for several hours. The reaction progress can be monitored by
Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

o Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
This quenches the reaction and precipitates the product.

o Neutralization & Isolation: Slowly neutralize the acidic solution with a base (e.g., aqueous
ammonia or sodium carbonate solution) until the pH is neutral or slightly basic. The product,
3-Methoxy-4-nitropyridine, will precipitate as a solid.
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 Purification: Collect the solid by vacuum filtration, wash with cold water, and dry.
Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed for
further purification.

Chemical Reactivity and Strategic Applications

The synthetic utility of 3-Methoxy-4-nitropyridine is rooted in its predictable reactivity, which
allows for its transformation into more complex molecular architectures.

Reactivity Pathways of 3-Methoxy-4-nitropyridine
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Caption: Key transformations of 3-Methoxy-4-nitropyridine.

3.1. Reduction of the Nitro Group

One of the most valuable transformations is the reduction of the 4-nitro group to a primary
amine, yielding 3-Methoxy-4-aminopyridine.[6] This amine is a critical intermediate for
constructing more complex molecules, particularly in drug discovery.

o Causality: The nitro group is readily reduced under various conditions. Common methods
include catalytic hydrogenation (e.g., H2 over Pd/C), or metal-acid systems like iron in acetic
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acid or tin(ll) chloride.[7] The choice of reagent can be critical to avoid side reactions and
ensure high yields.

« Significance: The resulting 3-Methoxy-4-aminopyridine[6] is a nucleophile and a building
block for introducing the substituted pyridine motif into larger molecules. For instance, the
amino group can be acylated, alkylated, or used in coupling reactions to form amides,
sulfonamides, and other structures prevalent in pharmacologically active compounds.
Studies have investigated the distribution of this derivative in biological systems.[8]

3.2. Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is activated towards nucleophilic attack by the strong electron-withdrawing
effect of the 4-nitro group. This makes the nitro group a good leaving group in SNAr reactions.
[91[10]

e Mechanism & Regiochemistry: Nucleophiles will preferentially attack the electron-deficient
carbon atom to which the nitro group is attached (C4). The reaction proceeds through a
negatively charged intermediate known as a Meisenheimer complex, which is stabilized by
the electron-withdrawing nitro group. Re-aromatization occurs upon the expulsion of the
nitrite ion.

e Synthetic Utility: This reactivity allows for the direct introduction of a wide range of
functionalities at the 4-position. Nucleophiles such as amines, alkoxides, and fluoride ions
can displace the nitro group, providing a powerful tool for functionalizing the pyridine ring.[9]
[11] This pathway is a valuable alternative to other methods for synthesizing substituted
pyridines.[9][11]

3.3. Applications in Drug Discovery

Pyridine derivatives are integral to many approved drugs.[12] The 3-methoxy-4-aminopyridine
core, derived from 3-Methoxy-4-nitropyridine, is a scaffold of interest. The specific
substitution pattern can be tailored to interact with biological targets like kinases, G-protein
coupled receptors (GPCRs), and other enzymes. The incorporation of nitroarenes is a known
strategy in the synthesis of bioactive molecules.[13] For example, related nitropyridine
derivatives have been investigated for their potential in anticancer research by targeting
bromodomains.[12]
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Safety and Handling

Proper handling of 3-Methoxy-4-nitropyridine is crucial due to its potential hazards.
4.1. GHS Hazard Classification

Aggregated GHS information indicates the following hazards:[1]

H302: Harmful if swallowed.[1][2]

H315: Causes skin irritation.[1][2]

H318/H319: Causes serious eye damage/irritation.[1][2]

H335: May cause respiratory irritation.[1][2]
4.2. Recommended Handling and Storage

o Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and
a lab coat.[2][14]

¢ Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation
of dust or vapors.[2]

o Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep
away from incompatible materials.

o Disposal: Dispose of contents and container to an approved waste disposal plant in
accordance with local, regional, and national regulations.[2]

Conclusion

3-Methoxy-4-nitropyridine is a synthetically versatile and valuable intermediate in organic and
medicinal chemistry. Its well-defined physicochemical properties, predictable synthesis, and
dual reactivity pathways—reduction of the nitro group and nucleophilic aromatic substitution—
make it a strategic starting material for the synthesis of a wide array of more complex
heterocyclic compounds. For researchers and drug development professionals, a
comprehensive understanding of this molecule's chemistry provides a powerful tool for the
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rational design and construction of novel chemical entities with potential therapeutic
applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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